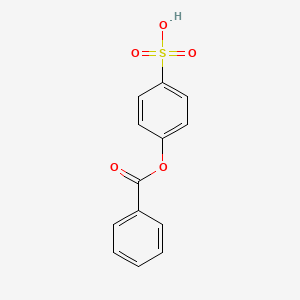
Benzenesulfonic acid, 4-(benzoyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 4-(benzoyloxy)- is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by a benzene ring substituted with a sulfonic acid group (-SO3H) and a benzoyloxy group (-C6H5COO-)
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid, 4-(benzoyloxy)- can be synthesized through the sulfonation of benzene derivatives. The process typically involves the reaction of benzene with sulfur trioxide (SO3) in the presence of fuming sulfuric acid (oleum). The reaction conditions must be carefully controlled to ensure the desired substitution pattern and to avoid over-sulfonation .
Industrial Production Methods
In an industrial setting, the production of benzenesulfonic acid derivatives often involves large-scale sulfonation reactors where benzene is continuously fed into a reactor containing sulfur trioxide and fuming sulfuric acid. The reaction mixture is then quenched with water to yield the sulfonic acid product. The process is optimized for high yield and purity, with considerations for safety and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-(benzoyloxy)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The sulfonic acid group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophiles.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfonic acid derivatives with higher oxidation states.
Common Reagents and Conditions
Sulfur Trioxide (SO3): Used in the sulfonation process.
Fuming Sulfuric Acid (Oleum): Acts as a solvent and catalyst in sulfonation reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Sulfonamides: Formed through the reduction of the sulfonic acid group.
Benzoic Acid: Formed through the hydrolysis of the benzoyloxy group.
Scientific Research Applications
Benzenesulfonic acid, 4-(benzoyloxy)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-(benzoyloxy)- involves its interaction with molecular targets through its functional groups. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with biological molecules, while the benzoyloxy group can participate in hydrophobic interactions and π-π stacking with aromatic residues . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: The simplest aromatic sulfonic acid, lacking the benzoyloxy group.
p-Toluenesulfonic Acid: Contains a methyl group instead of the benzoyloxy group, making it more hydrophobic.
Sulfanilic Acid: Contains an amino group, making it more reactive towards electrophiles.
Uniqueness
Benzenesulfonic acid, 4-(benzoyloxy)- is unique due to the presence of both the sulfonic acid and benzoyloxy groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61308-40-5 |
|---|---|
Molecular Formula |
C13H10O5S |
Molecular Weight |
278.28 g/mol |
IUPAC Name |
4-benzoyloxybenzenesulfonic acid |
InChI |
InChI=1S/C13H10O5S/c14-13(10-4-2-1-3-5-10)18-11-6-8-12(9-7-11)19(15,16)17/h1-9H,(H,15,16,17) |
InChI Key |
MUCRGCDIWKBUHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















